

Ergolide Application Notes for Metastatic Uveal Melanoma Cell Lines

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Compound of Interest

Compound Name: *Ergolide*

Cat. No.: *B1196785*

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These application notes provide a comprehensive overview of the use of **Ergolide**, a sesquiterpene lactone, in the context of metastatic uveal melanoma (MUM) cell lines. The following sections detail the effective dosages, experimental protocols for assessing its anti-cancer effects, and the known signaling pathways involved.

Introduction

Uveal melanoma is a rare but aggressive form of cancer affecting the eye, with a high propensity for metastasis, primarily to the liver. Metastatic uveal melanoma (MUM) has a poor prognosis, and effective therapeutic options are limited.^{[1][2]} **Ergolide**, a natural compound isolated from *Inula britannica*, has demonstrated anti-proliferative and anti-cancer properties in various cancer models.^{[1][3]} Recent studies have highlighted its potential as a therapeutic agent against MUM, showing significant reductions in cell viability and proliferation in vitro and in vivo.^{[2][3][4]}

Quantitative Data Summary

Ergolide has been shown to be effective against both primary (Mel285, Mel270) and metastatic (OMM2.5) uveal melanoma cell lines. Its efficacy is dose-dependent, with significant anti-proliferative effects observed at micromolar concentrations.

Table 1: In Vitro Efficacy of Ergolide in Uveal Melanoma Cell Lines

Cell Line	Type	Assay	Dosage (μM)	Effect	Reference
OMM2.5	Metastatic	MTT Assay	2.9	IC50 value	
OMM2.5	Metastatic	MTT Assay	5	~71% reduction in cell metabolism	
OMM2.5	Metastatic	MTT Assay	7.5	~82% reduction in cell metabolism	
OMM2.5	Metastatic	MTT Assay	10	~94% reduction in cell metabolism	
OMM2.5	Metastatic	Clonogenic Assay	1	~48% reduction in surviving colonies	
OMM2.5	Metastatic	Clonogenic Assay	5	~99.7% reduction in surviving colonies	
OMM2.5	Metastatic	Clonogenic Assay	10	~99.9% reduction in surviving colonies	
Mel285	Primary	Clonogenic Assay	1	~54% reduction in surviving colonies	

Mel285	Primary	Clonogenic Assay	5	~99.8% reduction in surviving colonies
Mel285	Primary	Clonogenic Assay	10	~99.9% reduction in surviving colonies
Mel270	Primary	Clonogenic Assay	1	~50% reduction in surviving colonies
Mel270	Primary	Clonogenic Assay	5	~99.85% reduction in surviving colonies
Mel270	Primary	Clonogenic Assay	10	~99.96% reduction in surviving colonies

Experimental Protocols

The following are detailed protocols for the key experiments used to determine the efficacy of **Ergolide** against uveal melanoma cell lines.

MTT Assay for Cell Viability

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

- Uveal melanoma cell lines (e.g., OMM2.5)
- Complete cell culture medium

- **Ergolide** stock solution (dissolved in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the uveal melanoma cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- **Drug Treatment:** The following day, treat the cells with a range of **Ergolide** concentrations (e.g., 0.5 μ M to 10 μ M) and a vehicle control (e.g., 0.5% DMSO).
- **Incubation:** Incubate the plates for 96 hours.
- **MTT Addition:** Add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100-150 μ L of solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Clonogenic Assay for Cell Proliferation

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

Materials:

- Uveal melanoma cell lines (e.g., OMM2.5, Mel285, Mel270)

- Complete cell culture medium
- **Ergolide** stock solution
- 6-well plates
- Crystal Violet staining solution (0.5% crystal violet in methanol/water)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Plate a low, predetermined number of cells into 6-well plates.
- Drug Treatment: Allow cells to attach, then treat with various concentrations of **Ergolide** (e.g., 1, 5, 10 μ M) for 96 hours.[\[4\]](#)
- Recovery: After 96 hours, replace the drug-containing medium with fresh, drug-free medium.[\[4\]](#)
- Colony Formation: Culture the cells for an additional 10 days, allowing for colony formation.[\[4\]](#)
- Fixation and Staining:
 - Wash the wells with PBS.
 - Fix the colonies with a methanol/acetic acid solution.
 - Stain the colonies with Crystal Violet solution for approximately 2 hours.
- Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (typically defined as a cluster of ≥ 50 cells).
- Data Analysis: Calculate the surviving fraction of cells for each treatment group compared to the vehicle control.

Signaling Pathways and Molecular Mechanisms

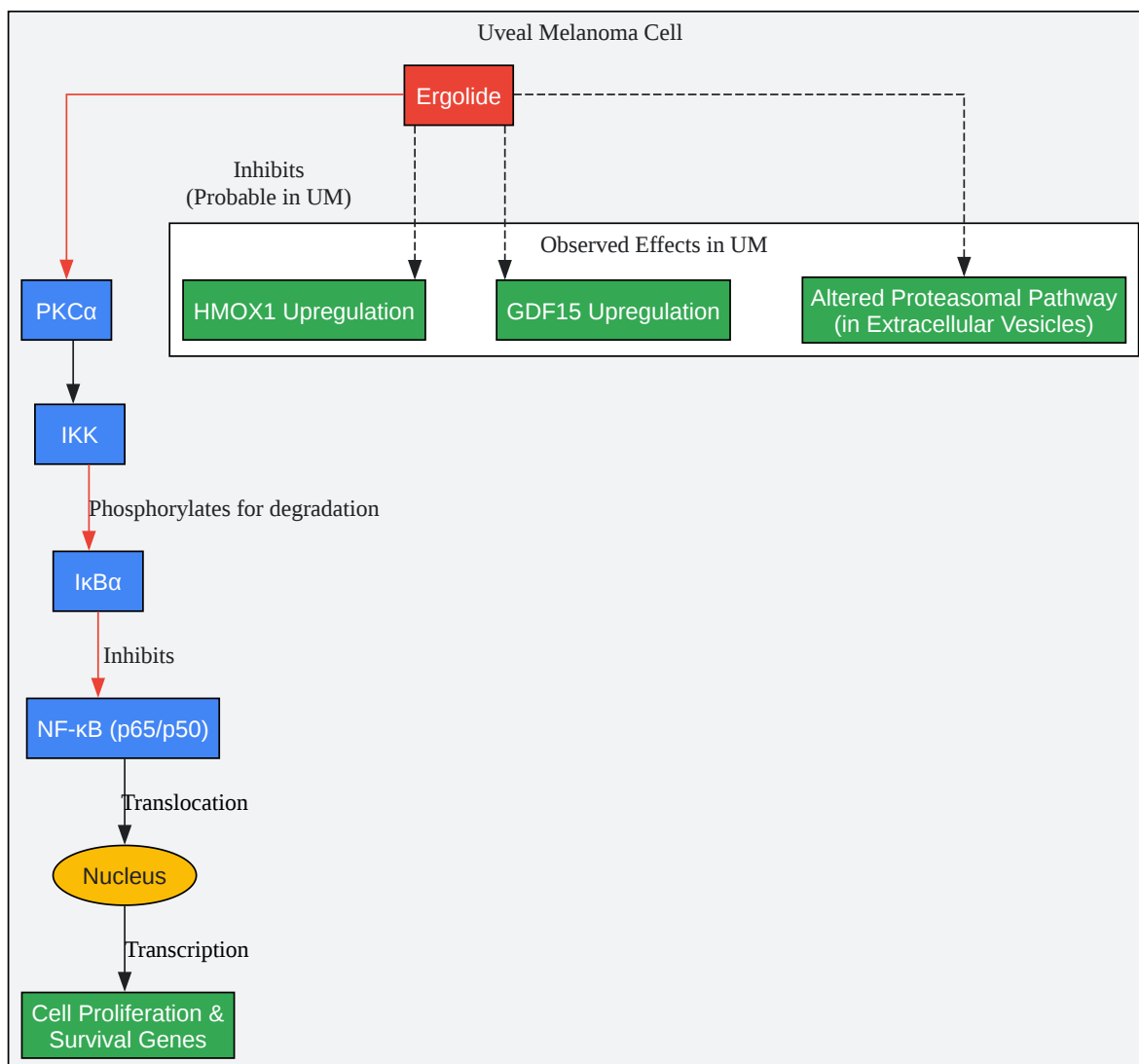
Proteomic studies have begun to elucidate the molecular mechanisms behind **Ergolide**'s anti-cancer effects in metastatic uveal melanoma.[3] The primary observed effects are the alteration of the proteasomal pathway in extracellular vesicles and the upregulation of specific stress-response proteins.[3] Additionally, **Ergolide** is a known inhibitor of the NF- κ B signaling pathway in other cancer types, which is a highly relevant pathway in uveal melanoma.[1][5][6]

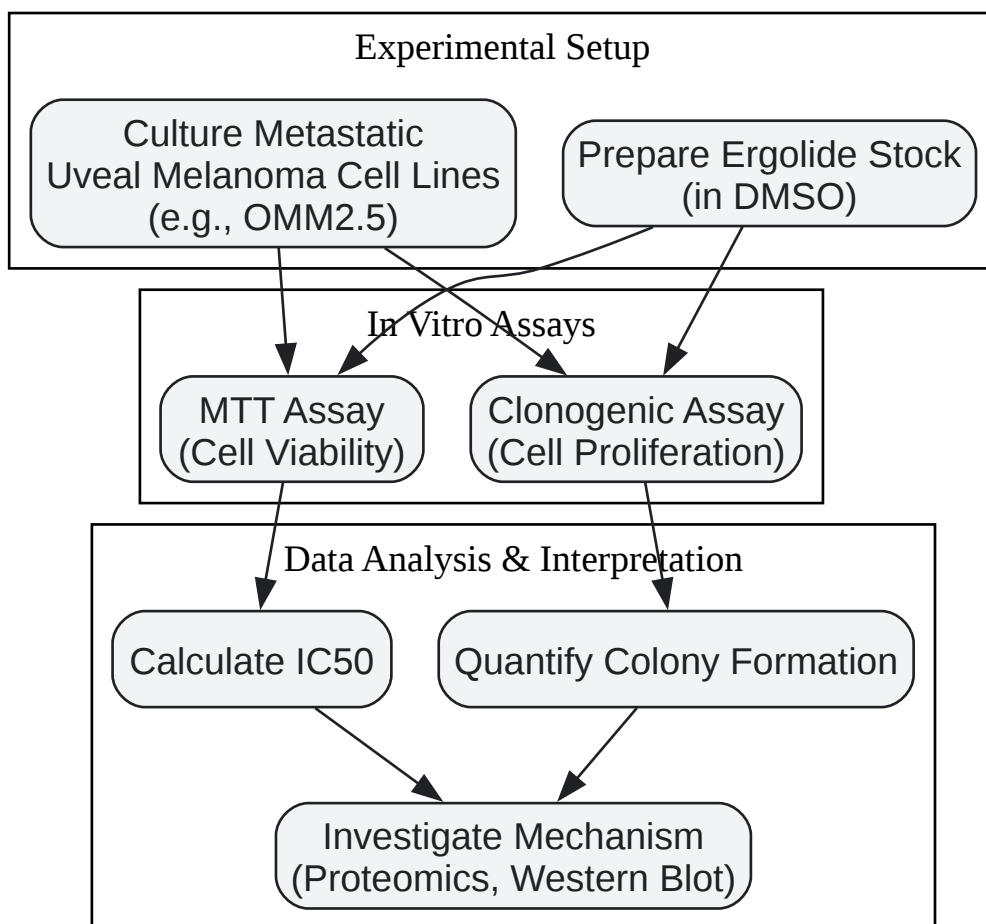
Known Molecular Effects of Ergolide in Uveal Melanoma

- **Proteasomal Pathway:** In extracellular vesicles (EVs) isolated from **Ergolide**-treated OMM2.5 cells, proteins associated with the proteasomal pathway were found to be significantly altered.[3]
- **Protein Upregulation:** Treatment of OMM2.5 cells with **Ergolide** resulted in the significant upregulation of Heme Oxygenase 1 (HMOX1) and Growth/Differentiation Factor 15 (GDF15). [3]

Probable Inhibition of NF- κ B Signaling

While not yet demonstrated specifically in uveal melanoma, **Ergolide** has been shown to inhibit the NF- κ B signaling pathway in other cancer cell lines.[1][5][6] This is a crucial pathway for cancer cell proliferation, survival, and inflammation. The mechanism of inhibition involves preventing the degradation of I κ B α , the inhibitor of NF- κ B, thereby blocking the translocation of the active NF- κ B p65 subunit to the nucleus.[5][6] Given that the NF- κ B pathway is constitutively active in uveal melanoma, its inhibition by **Ergolide** is a highly probable mechanism of action.[5]





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